molecular formula C12H9N3 B12903003 3-Phenylimidazo[1,2-a]pyrimidine CAS No. 629627-60-7

3-Phenylimidazo[1,2-a]pyrimidine

Katalognummer: B12903003
CAS-Nummer: 629627-60-7
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: XKTONDZDILVOOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core with a phenyl group attached at the third position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyrimidine ring system. The reaction conditions typically involve heating the reaction mixture at elevated temperatures for several hours.

Another approach involves the use of multicomponent reactions, where 2-aminopyrimidine, benzaldehyde, and an isocyanide are combined in a one-pot reaction. This method offers the advantage of simplicity and high yields.

Industrial Production Methods

Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, or sulfonating agents in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted phenylimidazo[1,2-a]pyrimidines with various functional groups attached to the phenyl ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with diverse biological activities.

    Biology: The compound has shown potential as a probe for studying cellular processes and as a tool for chemical-genetic profiling.

    Medicine: It exhibits promising anticancer, antiviral, and antimicrobial activities, making it a potential candidate for drug development.

    Industry: The compound is used in the development of materials for optoelectronic devices and sensors due to its unique electronic properties.

Wirkmechanismus

The mechanism of action of 3-Phenylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a DNA poison, causing damage to nuclear DNA and inducing mutagenesis. This action is mediated through the formation of reactive intermediates that interact with DNA, leading to strand breaks and other forms of damage. The compound’s ability to disrupt mitochondrial functions has also been observed, suggesting its role in targeting multiple cellular pathways.

Vergleich Mit ähnlichen Verbindungen

3-Phenylimidazo[1,2-a]pyrimidine can be compared with other similar compounds such as:

    Imidazo[1,2-a]pyridine: Differing by a single atom, imidazo[1,2-a]pyridine compounds have distinct mechanisms of action and target different cellular processes.

    Imidazo[1,2-a]pyrazine: These compounds share a similar core structure but exhibit different biological activities and applications.

    Imidazo[1,2-a]pyridines with various substituents:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

629627-60-7

Molekularformel

C12H9N3

Molekulargewicht

195.22 g/mol

IUPAC-Name

3-phenylimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-14-12-13-7-4-8-15(11)12/h1-9H

InChI-Schlüssel

XKTONDZDILVOOL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN=C3N2C=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.